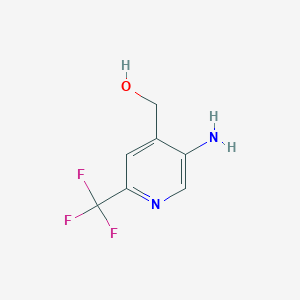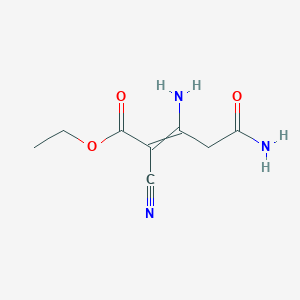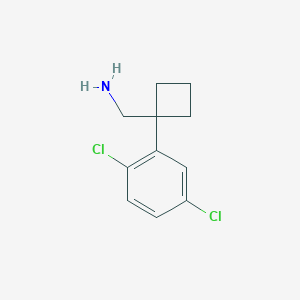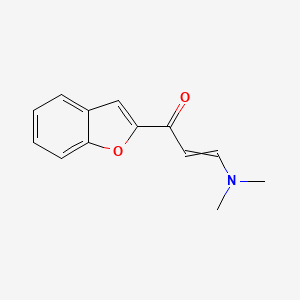
(5-Amino-2-trifluoromethyl-pyridin-4-YL)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol: is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-trifluoromethylpyridine with methanol under appropriate reaction conditions to yield the desired product . Another method involves the reaction of 5-trifluoromethylpyridine with ammonia to form the target compound .
Industrial Production Methods: Industrial production of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
化学反应分析
Types of Reactions: [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, acids, or bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: In chemistry, [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may be used in the development of new drugs or as a tool in biochemical research.
Medicine: In medicine, [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). It also serves as a reagent and catalyst in various organic synthesis reactions .
作用机制
The mechanism of action of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
相似化合物的比较
5-amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxymethyl group.
4-amino-2-(trifluoromethyl)pyridine: Similar structure but with the amino group at the 4-position.
2-amino-5-(trifluoromethyl)pyridine: Similar structure but with the amino group at the 2-position.
Uniqueness: The presence of both the amino and hydroxymethyl groups in [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol makes it unique compared to its analogs. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.
属性
分子式 |
C7H7F3N2O |
|---|---|
分子量 |
192.14 g/mol |
IUPAC 名称 |
[5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-4(3-13)5(11)2-12-6/h1-2,13H,3,11H2 |
InChI 键 |
IXJDTEGEIGPYOO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742458.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742461.png)
![3-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11742467.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742477.png)


![(NZ)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B11742497.png)
![(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine](/img/structure/B11742502.png)
![[(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742507.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11742519.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742521.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742529.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742540.png)
